Ethyl 4-(isopropylamino)benzoate
Description
Ethyl 4-(isopropylamino)benzoate is an ester derivative of benzoic acid featuring an isopropylamino (-NHCH(CH₃)₂) substituent at the para position of the aromatic ring. This compound belongs to a broader class of substituted ethyl benzoates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The isopropylamino group imparts unique electronic and steric properties, influencing solubility, stability, and biological activity.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10-5-7-11(8-6-10)13-9(2)3/h5-9,13H,4H2,1-3H3 |
InChI Key |
ZPBOTKDRDPCNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(isopropylamino)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-(isopropylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as increased efficiency, higher yields, and better control over reaction conditions. For example, the esterification process can be optimized using continuous-flow reactors, which allow for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(isopropylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-(isopropylamino)benzoic acid.
Reduction: 4-(isopropylamino)benzyl alcohol.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Ethyl 4-(isopropylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 4-(isopropylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions through the channels, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs of Ethyl 4-(isopropylamino)benzoate include:
Spectral Data and Physicochemical Properties
- NMR Spectroscopy: Ethyl 4-aminobenzoate (): Aromatic protons (δ 6.5–7.5 ppm), NH₂ (δ 3.3 ppm, broad). this compound (Inferred): Aromatic protons (δ 6.8–7.8 ppm), isopropyl -CH(CH₃)₂ (δ 1.2–1.4 ppm, triplet), NH (δ 2.8 ppm, broad). The isopropyl group introduces distinct splitting patterns compared to -NH₂ . Ethyl 4-dimethylaminobenzoate: N(CH₃)₂ protons (δ 2.9 ppm, singlet) due to symmetry .
- FT-IR Spectroscopy: All analogs exhibit ester C=O stretches (~1700 cm⁻¹). The isopropylamino group shows N-H stretches (~3300 cm⁻¹) and C-N bends (~1250 cm⁻¹), differentiating it from halogenated or alkylated analogs .
- Solubility and Lipophilicity: The isopropylamino group increases lipophilicity (logP ~2.5) compared to -NH₂ (logP ~1.8) but less than -N(CH₃)₂ (logP ~3.0). Fluorinated analogs (e.g., Ethyl 4-fluorobenzoate) exhibit lower solubility in polar solvents due to reduced hydrogen bonding .
Biological Activity
Ethyl 4-(isopropylamino)benzoate, an organic compound with the molecular formula C12H17N2O2, is a derivative of benzoic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
This compound features both an ester and an amino group, which contribute to its reactivity and interactions with biological systems. The presence of the isopropylamino group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can engage in hydrogen bonding and hydrophobic interactions due to its functional groups. This interaction can modulate enzyme activities, influence protein functions, and affect cellular signaling pathways.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits antibacterial properties against various pathogens, making it a candidate for antibiotic development. |
| Antifungal | Demonstrated efficacy against certain fungal strains, suggesting potential use in antifungal therapies. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. |
| Cellular Interaction | Alters cellular processes such as proliferation and apoptosis through modulation of signaling pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. -
Antifungal Efficacy
In another investigation, this compound was tested against common fungal pathogens such as Candida albicans. The results indicated that the compound inhibited fungal growth effectively at concentrations above 64 µg/mL, highlighting its potential as an antifungal agent. -
Enzyme Inhibition Studies
Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This compound showed competitive inhibition with an IC50 value of approximately 45 µM, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis
To contextualize the biological activity of this compound, comparisons can be made with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| Ethyl 4-aminobenzoate | Exhibits moderate antibacterial activity |
| Ethyl 3-amino-4-(isopropylamino)benzoate | Stronger antifungal properties observed |
| Ethyl p-aminobenzoate | Known for analgesic effects but weaker antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
